2-(2-n-Octyl-4-(trifluoromethyl)phenyl)pyridine
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Overview
Description
2-(2-n-Octyl-4-(trifluoromethyl)phenyl)pyridine is an organic compound with the molecular formula C20H24F3N.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-n-Octyl-4-(trifluoromethyl)phenyl)pyridine typically involves the reaction of 2-(trifluoromethyl)phenylboronic acid with an appropriate pyridine derivative under Suzuki coupling conditions. This reaction is facilitated by a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like toluene or ethanol . The reaction conditions often require heating to reflux temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-n-Octyl-4-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol or electrophiles like bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(2-n-Octyl-4-(trifluoromethyl)phenyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-n-Octyl-4-(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to the modulation of biological pathways, resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Trifluoromethyl)phenyl)pyridine
- 2-(2,4-Bis(trifluoromethyl)phenyl)pyridine
- 2′,6′-Bis(trifluoromethyl)-2,4′-bipyridine
Uniqueness
2-(2-n-Octyl-4-(trifluoromethyl)phenyl)pyridine is unique due to the presence of the octyl chain, which imparts distinct physicochemical properties compared to other trifluoromethyl-substituted pyridine derivatives. This structural feature can influence the compound’s solubility, stability, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H24F3N |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-[2-octyl-4-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C20H24F3N/c1-2-3-4-5-6-7-10-16-15-17(20(21,22)23)12-13-18(16)19-11-8-9-14-24-19/h8-9,11-15H,2-7,10H2,1H3 |
InChI Key |
QKNDQRFYSINQAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=C(C=CC(=C1)C(F)(F)F)C2=CC=CC=N2 |
Origin of Product |
United States |
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